Desbutyl Dronedarone N-ß-D-Glucuronide
Description
Desbutyl Dronedarone N-ß-D-Glucuronide is a phase II metabolite of dronedarone, a potent antiarrhythmic drug. It is formed via N-glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), where a glucuronic acid moiety is conjugated to the nitrogen atom of the desbutyl dronedarone metabolite. Its molecular formula is C₃₃H₄₄N₂OS (molecular weight: 516.75 g/mol) . This metabolite is pharmacologically less active than the parent drug but plays a critical role in dronedarone’s clearance and bioavailability. The U.S. FDA recommends administering dronedarone with food to enhance its absorption and subsequent metabolism, including the formation of this glucuronide .
Properties
Molecular Formula |
C₃₃H₄₄N₂O₁₁S |
|---|---|
Molecular Weight |
676.77 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Metabolic Comparisons
Table 1: Structural and Metabolic Properties of Selected N-Glucuronides
Key Observations:
- Structural Differences : this compound has a larger hydrophobic core (benzofuran and dibutylamine groups) compared to smaller aromatic amines like dapsone or trifluoperazine. This influences solubility and protein-binding tendencies .
Pharmacokinetic and Analytical Comparisons
Table 2: Pharmacokinetic and Detection Methods
Key Observations:
- Analytical Differentiation: this compound can be distinguished from O-glucuronides (e.g., acetaminophen O-glucuronide) using ion/molecule reactions with HSiCl₃, which selectively generate [M − H + HSiCl₃−2HCl]⁻ ions for N-glucuronides .
- Pharmacokinetic Role: Unlike mycophenolic acid’s acyl-glucuronide (which retains activity), this compound is solely a clearance metabolite, aligning with most N-glucuronides’ role in detoxification .
Stability and Toxicity Profile
- N-Glucuronides vs. O-Glucuronides: N-Glucuronides (e.g., dronedarone, dapsone) are generally less stable than O-glucuronides (e.g., acetaminophen, morphine-3-β-D-glucuronide) under acidic conditions, as seen in , where glucuronic acid was released via hydrolysis of N-glucuronides .
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